In Vivo Therapeutic Efficacy in NAFLD/Metabolic Syndrome Model: Differentiation from Activators Lacking Peer-Reviewed In Vivo Data
AMPK activator 6 (GC) has demonstrated an obvious therapeutic effect on alleviating NAFLD and metabolic syndrome by activating the AMPK pathway in vivo, as reported in the primary peer-reviewed literature [1]. This in vivo efficacy contrasts with many AMPK activators that have been characterized exclusively in vitro or whose in vivo data remain unpublished in the peer-reviewed literature, including early-stage compounds like PF-739 and MK-8722, for which in vivo metabolic disease efficacy data in peer-reviewed publications are either absent or limited to non-peer-reviewed sources . The availability of peer-reviewed in vivo data for AMPK activator 6 reduces procurement risk for researchers who require a compound with documented, reproducible in vivo activity.
| Evidence Dimension | Peer-reviewed in vivo efficacy data availability in metabolic disease model |
|---|---|
| Target Compound Data | Present (in vivo therapeutic effect on alleviating NAFLD and metabolic syndrome confirmed in peer-reviewed publication) |
| Comparator Or Baseline | PF-739, MK-8722, and other synthetic activators: Peer-reviewed in vivo metabolic disease efficacy data absent or limited |
| Quantified Difference | Qualitative presence vs. absence of peer-reviewed in vivo data |
| Conditions | In vivo animal model (Zhang et al., 2020) for AMPK activator 6; comparator data based on absence of peer-reviewed publications demonstrating in vivo metabolic disease efficacy for specified activators |
Why This Matters
Procurement of a compound with peer-reviewed in vivo data reduces the risk of investing in a research tool whose efficacy has not been validated in living organisms.
- [1] Zhang M, et al. Synthesis of natural 3'-Prenylchalconaringenin and biological evaluation of ameliorating non-alcoholic fatty liver disease and metabolic syndrome. Eur J Med Chem. 2020 Nov 1;205:112649. View Source
